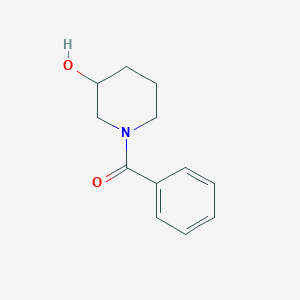

1-Benzoylpiperidin-3-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-hydroxypiperidin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-4-8-13(9-11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWOPHHIXXHCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276681 | |

| Record name | (3-Hydroxy-1-piperidinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67452-86-2 | |

| Record name | (3-Hydroxy-1-piperidinyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67452-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Hydroxy-1-piperidinyl)phenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Context Within Piperidine Alkaloid Analogue Research

The piperidine (B6355638) nucleus is a fundamental structural motif found in a vast number of natural products, known as alkaloids, which are synthesized by various organisms, including plants and animals. ru.nl These piperidine alkaloids are known for a wide spectrum of biological and pharmacological activities. ru.nlresearchgate.net Researchers often synthesize analogues of these natural alkaloids to explore their structure-activity relationships, improve their properties, or identify novel therapeutic targets. ru.nl

Significance As a Privileged Scaffold in Heterocyclic Chemistry

In medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govmdpi.com These scaffolds provide a versatile template for the design of new drugs. nih.govnih.gov Heterocyclic compounds, particularly those containing nitrogen, are frequently identified as privileged structures due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and cation-π interactions. researchgate.netrsc.org

The piperidine (B6355638) ring is a classic example of a privileged scaffold. researchgate.net Its three-dimensional structure and conformational flexibility are key features utilized by medicinal chemists. researchgate.net 1-Benzoylpiperidin-3-ol embodies the characteristics of a privileged scaffold due to several factors:

Structural Versatility : The benzoyl group can be readily substituted, and the hydroxyl group at the 3-position can be transformed into other functional groups (e.g., ethers, esters, azides) or used as a handle for further molecular elaboration. nih.gov

Defined Stereochemistry : The hydroxyl group creates a stereocenter, allowing for the synthesis and study of specific enantiomers, which is critical as different stereoisomers often exhibit distinct biological activities.

Modulation of Physicochemical Properties : The benzoyl group enhances the lipophilicity of the piperidine core, which can be crucial for membrane permeability, while the hydroxyl group provides a point of hydrophilicity. This balance is often sought in drug design.

The utility of the 1-benzoylpiperidine (B189436) moiety as part of a larger privileged structure is evident in the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it has been incorporated into ligands for the von Hippel-Lindau (VHL) E3 ligase. diva-portal.org

Current Research Challenges and Future Directions in Chemical Synthesis and Transformation

Stereoselective and Asymmetric Synthesis Approaches

Achieving stereocontrol is paramount in modern drug synthesis, as different enantiomers or diastereomers of a molecule can exhibit vastly different biological activities. The synthesis of chiral this compound and its derivatives relies on several sophisticated strategies to control the three-dimensional arrangement of atoms.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.orgtcichemicals.com This strategy leverages the inherent chirality of molecules like amino acids, sugars, and terpenes to construct complex chiral targets, transferring the stereochemistry of the starting material to the final product. wikipedia.orgescholarship.org

For the synthesis of chiral 3-hydroxypiperidine (B146073) derivatives, amino acids such as L-proline and L-pyroglutamic acid are common starting points. For instance, (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine has been efficiently synthesized from (S)-pyroglutaminol, which is derived from L-pyroglutamic acid. tandfonline.com Similarly, formal syntheses of both cis- and trans-3-hydroxy pipecolic acids have been achieved starting from L-ascorbic acid (Vitamin C), employing key steps like epimerization and cyclization. researchgate.net The use of such chiral building blocks provides an effective pathway to specific stereoisomers of the piperidine core, which can then be N-benzoylated to yield the target compound. ethz.ch

Catalytic asymmetric synthesis has emerged as a powerful tool for creating chiral molecules, offering high enantioselectivity from achiral or racemic precursors. ethz.ch This approach is particularly valuable for synthesizing key intermediates of this compound, such as (S)-N-Boc-3-hydroxypiperidine, a crucial precursor for various drugs. derpharmachemica.commdpi.comresearchgate.net

One prominent method is the asymmetric reduction of a prochiral ketone, N-Boc-3-piperidone. This transformation can be achieved with high efficiency and stereoselectivity using biocatalysts, particularly ketoreductase (KRED) enzymes. derpharmachemica.commdpi.com Studies have optimized this process by co-expressing the ketoreductase with a cofactor-regenerating enzyme like glucose dehydrogenase (GDH) in a single host cell, such as E. coli, leading to excellent yields and enantiomeric excess (ee) values greater than 99%. mdpi.com

Table 1: Examples of Catalytic Asymmetric Reduction for Chiral Piperidine Intermediates

| Catalyst System | Substrate | Product | Yield | ee (%) | Ref |

|---|---|---|---|---|---|

| Ketoreductase (KRED 110) | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | High | >99 | derpharmachemica.com |

| Co-expressed KRED/GDH | N-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | >99% conversion | >99 | mdpi.com |

| Rhodium/(S)-Segphos | Phenyl pyridine-1(2H)-carboxylate & Arylboronic acid | 3-Aryl-tetrahydropyridine | High | Excellent | snnu.edu.cnorganic-chemistry.org |

Transition-metal catalysis also provides robust routes. A rhodium-catalyzed asymmetric reductive Heck reaction between phenyl pyridine-1(2H)-carboxylate and various boronic acids has been developed to produce enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cnorganic-chemistry.orgnih.govacs.org These intermediates can be subsequently reduced to furnish a wide array of chiral 3-substituted piperidines. snnu.edu.cnnih.gov

Beyond establishing the initial chirality, methods for the diastereoselective functionalization of an existing piperidine ring are crucial for synthesizing complex derivatives. A recently developed strategy involves a photoredox-catalyzed α-amino C–H arylation of highly substituted piperidines. nih.govscinapse.ioacs.org This method uses an iridium(III) photocatalyst to react piperidine derivatives with electron-deficient cyano(hetero)arenes. nih.govacs.org

A key feature of this transformation is an in situ epimerization at the α-position, which funnels the product mixture towards the most thermodynamically stable stereoisomer. escholarship.orgnih.gov This allows for the conversion of readily accessible but less stable isomers, often formed via standard hydrogenation techniques, into their more stable counterparts with high diastereoselectivity. escholarship.orgacs.org The reaction is effective for a range of di- to tetrasubstituted piperidines, providing products with generally high diastereomeric ratios. escholarship.orgnih.gov

Table 2: Diastereoselective C-H Arylation of Substituted Piperidines

| Piperidine Substrate | Arylating Agent | Diastereomeric Ratio (dr) | Ref |

|---|---|---|---|

| All-syn trisubstituted piperidine | 1,4-Dicyanobenzene (DCB) | >95:5 | nih.gov |

| Tetrasubstituted piperidine | 1,4-Dicyanobenzene (DCB) | 85:15 | nih.gov |

| Trisubstituted piperidine | 4-Cyanopyridine | >95:5 | nih.govacs.org |

Novel Bond-Forming Reactions in Benzoylpiperidine Construction

The synthesis of this compound involves two critical bond-forming events: the formation of the amide linkage for the benzoyl group and the construction of the piperidine ring itself.

The formation of the amide bond between the piperidine nitrogen and a benzoyl group is a fundamental transformation. The classic Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride (e.g., benzoyl chloride) under basic aqueous conditions, is a well-established method.

Modern organic synthesis has expanded the toolkit for amide bond formation, particularly for sensitive or complex substrates where milder conditions are required. researchgate.netrsc.org A wide variety of coupling reagents are available to activate the carboxylic acid (benzoic acid) for reaction with the amine (piperidin-3-ol). These reagents are broadly categorized as carbodiimides (e.g., DCC, EDCl) and uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP). These methods are advantageous as they often proceed under mild conditions and with high efficiency. researchgate.net More recently, sustainable approaches such as electrochemical methods using gold electrocatalysts have been explored for the coupling of aldehydes and amines to form amides, including N-benzoylpiperidine. acs.org

The construction of the piperidine heterocycle can be achieved through various C-C and C-N bond-forming strategies, often categorized by the size of the fragments being joined (e.g., [5+1], [4+2] annulations). nih.gov

Intramolecular cyclization is a common approach, where a linear precursor containing a nitrogen atom cyclizes to form the ring. nih.gov This can be achieved through methods like intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule. organic-chemistry.org Another powerful method is intramolecular C-H amination, which forges a C-N bond by activating a C-H bond, a strategy that has been realized using iodine acs.org or copper catalysis acs.org.

Intermolecular reactions, such as the aza-Michael reaction, provide an atom-efficient route to piperidones, which are precursors to piperidinols. kcl.ac.ukkcl.ac.uk In this reaction, an amine adds to an α,β-unsaturated carbonyl compound. A double aza-Michael addition using divinyl ketone as a substrate allows for the one-pot synthesis of N-substituted 4-piperidones. kcl.ac.uk Furthermore, multicomponent reactions, where three or more starting materials combine in a single step, offer a highly efficient pathway to complex piperidine structures by forming multiple C-C and C-N bonds simultaneously. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of piperidine derivatives aims to reduce the environmental impact by utilizing safer solvents, minimizing waste, and employing catalytic methods. A key focus has been the development of sustainable routes to chiral 3-hydroxypiperidines, which are crucial enantiopure building blocks.

One of the most promising green approaches for the synthesis of enantiomerically pure 3-hydroxypiperidines is the asymmetric reduction of the corresponding prochiral ketone, N-substituted-3-piperidone. Biocatalysis, using either isolated enzymes or whole-cell systems, offers high selectivity under mild, environmentally benign conditions. patsnap.comsynplechem.com

The synthesis of (S)-N-Boc-3-hydroxypiperidine, a close analog of (S)-1-benzoylpiperidin-3-ol, has been extensively studied and serves as an excellent model. Ketoreductases (KREDs) are particularly effective for this transformation, often coupled with a cofactor regeneration system, such as glucose dehydrogenase (GDH), to ensure catalytic efficiency. organic-chemistry.orgchemrxiv.org

Research has demonstrated the use of various microbial sources for these reductases. For instance, whole cells of Pichia pastoris have been employed to asymmetrically reduce N-Boc-3-piperidone, achieving high yields and excellent enantioselectivity. researchgate.net Optimization of reaction parameters such as pH, temperature, and the use of co-solvents like methanol (B129727) can significantly enhance the conversion rates and product purity. patsnap.com A study utilizing co-expressed ketoreductase and glucose dehydrogenase in E. coli for the synthesis of (S)-N-Boc-3-hydroxypiperidine reported a conversion and optical purity of over 99%. organic-chemistry.org

| Precursor | Biocatalyst System | Key Conditions | Yield | Enantiomeric Excess (e.e.) | Reference |

| N-Boc-3-piperidone | Pichia pastoris SIT2014 (whole cell) | pH 7.0, 5% glucose, 5% methanol | 85.4% | >99% for (S)-enantiomer | patsnap.comresearchgate.net |

| N-Boc-3-piperidone | Co-expressed KRED and GDH in E. coli | pH 6.5, 30 °C, NADP⁺ | >99% | >99% for (S)-enantiomer | organic-chemistry.org |

| N-Boc-3-piperidone | Ketoreductase with 2-propanol cofactor regeneration | >50 g/L substrate concentration | 90% | >99% for (S)-enantiomer | nih.gov |

These biocatalytic methods are considered highly sustainable as they operate in aqueous media under mild conditions, avoid the use of heavy metal catalysts, and produce chiral compounds with near-perfect stereocontrol, thus minimizing waste from chiral separations. synplechem.com

Beyond biocatalysis, other green synthetic strategies for piperidinols involve the use of water as a solvent and the design of multicomponent reactions (MCRs). Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An environmentally benign protocol for synthesizing piperidinols has been reported through the reaction of Mannich bases with primary alkyl amines in water, which also showed potential anthelmintic activity. rsc.org

Multicomponent reactions are inherently atom-economical as they combine three or more starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. Various catalysts, including recyclable and environmentally friendly options like L-proline nitrate (B79036) and sodium lauryl sulfate, have been used to facilitate the one-pot synthesis of highly functionalized piperidines in aqueous media or under solvent-free conditions. organic-chemistry.orgrsc.org For example, a one-pot, three-component reaction of an aldehyde, an amine, and a β-ketoester can efficiently generate the piperidine core. rsc.org Such methods significantly reduce the number of synthetic steps and purification procedures, leading to less waste and lower energy consumption. organic-chemistry.org

Automated Synthesis and High-Throughput Methodologies

The demand for large libraries of compounds for drug discovery and the need for rapid process optimization have driven the adoption of automated synthesis and high-throughput methodologies in the preparation of heterocyclic scaffolds like piperidines.

Continuous flow chemistry, utilizing microreactors or packed-bed reactors, offers numerous advantages over traditional batch processing for the synthesis of this compound and its derivatives. nih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety when handling hazardous intermediates, and superior scalability. patsnap.comacs.org

Several flow-based protocols for synthesizing chiral and functionalized piperidines have been developed. A highly diastereoselective continuous flow protocol for producing α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents has been reported to yield products in over 80% yield and greater than 90:10 diastereomeric ratio within minutes. nih.govbeilstein-journals.orgnih.gov This method demonstrates the potential for rapid and scalable access to enantioenriched piperidines. beilstein-journals.org

Another innovative approach involves electroreductive cyclization in a flow microreactor. nih.govchemrxiv.orgsigmaaldrich.com This technique allows for the synthesis of piperidine derivatives from imines and terminal dihaloalkanes without the need for toxic reagents or metal catalysts, offering a green and efficient electrochemical route. chemrxiv.org The use of a flow microreactor significantly improves yields compared to batch reactions due to the large surface-area-to-volume ratio, which enhances the efficiency of the electrochemical reduction at the cathode. nih.govsigmaaldrich.com

| Synthetic Approach | Reactor Type | Key Advantages | Throughput/Scale | Reference |

| Diastereoselective reaction with Grignard reagents | Continuous Flow Reactor | High yield & diastereoselectivity, short reaction time (minutes) | Scalable | nih.govbeilstein-journals.orgnih.gov |

| Electroreductive Cyclization | Flow Microreactor | Green (reagent-free), high efficiency, good yields | Preparative scale (grams/hour) | nih.govchemrxiv.org |

| Hydrogenation of Pyridine | Micro-packed Bed Reactor | Mild conditions (60°C, 2.0 MPa), short residence time (100s) | Continuous | patsnap.com |

High-throughput experimentation (HTE) and automated synthesis platforms are transforming the discovery and optimization of synthetic routes. beilstein-journals.org These systems allow for the rapid screening of a wide array of catalysts, reagents, and reaction conditions in parallel, significantly accelerating the identification of optimal synthetic protocols. For instance, HTE has been applied to develop a general strategy for N-(hetero)arylpiperidine synthesis via Zincke imine intermediates, enabling the rapid assessment of pharmaceutically relevant starting materials. beilstein-journals.org

Fully automated synthesis platforms have also been developed that utilize pre-packaged capsules containing all necessary reagents and purification media. researchgate.netrsc.org These "synthesis consoles" can perform multistep sequences to produce saturated N-heterocycles with minimal user intervention. rsc.org For example, the synthesis of various substituted morpholines, piperazines, and oxazepanes from aldehydes has been demonstrated using this capsule-based automation, yielding products with high purity. researchgate.netrsc.org This approach not only increases productivity but also enhances safety by minimizing researcher exposure to potentially toxic reagents like the tin-based compounds used in Stannyl Amine Protocol (SnAP) reagents. synplechem.com The integration of such automated systems with machine learning algorithms is poised to further revolutionize reaction optimization, enabling autonomous discovery of novel and efficient synthetic pathways.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high precision. pnnl.gov This precision allows for the determination of the elemental composition of a molecule by providing a highly accurate molecular weight. pdvpmtasgaon.edu.in For this compound (C₁₂H₁₅NO₂), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, thereby confirming its molecular formula.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem techniques (MS/MS), can be used to elucidate a molecule's structure by analyzing its fragmentation pattern. mtoz-biolabs.com When the molecular ion of this compound is subjected to energy, it breaks apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the connectivity of the original molecule. mtoz-biolabs.comnih.gov

Key expected fragmentation steps include:

Loss of the benzoyl group: Cleavage of the amide bond can result in a prominent peak corresponding to the benzoyl cation ([C₆H₅CO]⁺) at m/z 105.

Loss of water: Dehydration of the alcohol functional group can lead to a fragment ion corresponding to [M-H₂O]⁺. savemyexams.com

Piperidine ring opening: Subsequent fragmentation of the piperidine ring structure can occur through various pathways, yielding a series of smaller ions that are characteristic of the substituted piperidine core.

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [C₁₂H₁₅NO₂]⁺ | Molecular Ion (M⁺) | 205.11 |

| [C₆H₅CO]⁺ | Benzoyl cation | 105.03 |

| [M - H₂O]⁺ | Ion from loss of water | 187.10 |

| [C₅H₁₀N]⁺ | Piperidine-related fragment | 84.08 |

| [C₆H₅]⁺ | Phenyl cation | 77.04 |

Note: The fragmentation pathway is predictive and would need to be confirmed by experimental MS/MS data.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of intermolecular interactions. nih.gov These two methods are complementary: IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy involves the scattering of light due to changes in its polarizability. edinst.com

IR Spectroscopy: Is particularly sensitive to polar bonds. For this compound, strong, characteristic absorptions would be expected for the O-H stretch of the alcohol (typically a broad band around 3400 cm⁻¹ due to hydrogen bonding) and the C=O stretch of the amide group (a strong, sharp band around 1630 cm⁻¹). libretexts.orghawaii.edu

Raman Spectroscopy: Is highly sensitive to non-polar, symmetric bonds. It would provide strong signals for the aromatic ring vibrations of the benzoyl group (around 1600 cm⁻¹) and the C-C backbone of the piperidine ring. nih.govnih.gov

The position and shape of vibrational bands, especially the O-H and C=O stretching bands, can provide evidence of intermolecular hydrogen bonding within the crystal lattice. nih.gov

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretch | ~3400 (broad) | Weak |

| C-H (aromatic) | Stretch | ~3100-3000 | Strong |

| C-H (aliphatic) | Stretch | ~2950-2850 | Strong |

| C=O (amide) | Stretch | ~1630 | Moderate |

| C=C (aromatic) | Stretch | ~1600, ~1450 | Strong |

| C-N | Stretch | ~1250 | Moderate |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Packing

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. rigaku.comulisboa.pt By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed 3D map of the electron density, from which the precise positions of all atoms can be determined. carleton.edu

An SCXRD analysis of this compound would provide:

Unambiguous structural confirmation: Verifying the connectivity and stereochemistry.

Precise molecular geometry: Accurate bond lengths, bond angles, and torsion angles. carleton.edu

Conformational details: The exact conformation of the piperidine ring (e.g., chair, boat) and the orientation of the benzoyl and hydroxyl substituents in the solid state. rsc.org

Crystal packing information: Revealing how individual molecules arrange themselves in the crystal lattice, including details of intermolecular interactions like hydrogen bonds and van der Waals forces that stabilize the structure. researchgate.net

A search for existing crystallographic data reveals that related structures have been analyzed, often showing the piperidine ring in a chair conformation with intermolecular hydrogen bonding involving the hydroxyl group. rsc.org The table below shows representative data that would be obtained from an SCXRD experiment.

| Parameter | Description | Example Value |

| Crystal System | The geometry of the unit cell. | Monoclinic |

| Space Group | The symmetry elements of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a=10.1, b=5.9, c=19.5 |

| α, β, γ (°) | The angles of the unit cell. | α=90, β=105, γ=90 |

| Z | The number of molecules per unit cell. | 4 |

| H-Bonding | Key intermolecular hydrogen bonds. | O-H···O=C |

Note: The values are illustrative and represent typical data for a small organic molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The arrangement of molecules in a crystal, or crystal packing, is governed by the drive to maximize attractive intermolecular interactions and achieve the most stable, tightly packed structure. For this compound, the key interactions expected to direct its crystal packing are hydrogen bonding and π-stacking.

Pi-Stacking: The aromatic phenyl ring of the benzoyl group provides a site for π-π interactions. These non-covalent interactions, which arise from electrostatic and dispersion forces between aromatic rings, are crucial in stabilizing the crystal structure. researchgate.net The π-π stacking can occur in several geometries, most commonly in a parallel-displaced or a T-shaped (edge-to-face) arrangement, as a direct face-to-face stacking is often energetically unfavorable.

To illustrate a typical crystal structure for a related compound, the crystallographic data for 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone is presented below. This molecule, while more complex, demonstrates how a substituted piperidine ring packs in the solid state. researchgate.net

| Parameter | Value for a Related Piperidine Derivative |

|---|---|

| Chemical Formula | C₂₁H₂₄ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5488 (6) |

| b (Å) | 9.9706 (7) |

| c (Å) | 12.9887 (10) |

| α (°) | 106.783 (4) |

| β (°) | 93.022 (4) |

| γ (°) | 102.347 (4) |

| Volume (ų) | 907.45 (12) |

| Z (Molecules per unit cell) | 2 |

Conformational Preferences in the Solid State

The conformation of this compound in the solid state will be a low-energy structure that accommodates the steric and electronic demands of its substituents while facilitating efficient crystal packing.

Piperidine Ring Conformation: The piperidine ring typically adopts a chair conformation to minimize angular and torsional strain. However, in N-acyl derivatives like N-benzoylpiperidines, significant steric strain (specifically A(1,3) strain) can arise between the bulky benzoyl group and the axial hydrogens or substituents at the C2 and C6 positions. Studies on related N-benzoylpiperidin-4-ones suggest that to alleviate this strain, the piperidine ring may adopt a non-chair conformation, such as a twisted-boat or sofa form. niscair.res.in Therefore, it is plausible that the piperidine ring in this compound deviates from a perfect chair conformation in the solid state.

N-CO Amide Bond Rotation: The amide bond (N-CO) has a significant partial double-bond character due to resonance. This restricts rotation around the C-N bond, leading to the existence of planar E/Z rotamers. researchgate.net The specific conformation adopted in the solid state will be the one that minimizes steric clashes and optimizes intermolecular interactions within the crystal lattice. Dynamic NMR studies on related N-benzoyl piperidines have confirmed the restricted rotation and co-planarity of the amide group. researchgate.net

Substituent Orientation: The 3-hydroxy group can occupy either an axial or an equatorial position on the piperidine ring. The preferred orientation will depend on a balance of intramolecular steric interactions and the ability to form favorable intermolecular hydrogen bonds in the crystal. An equatorial position is generally favored for larger substituents to reduce steric hindrance, but an axial orientation might be adopted if it allows for a more stable hydrogen-bonding network.

| Structural Feature | Expected Conformation | Influencing Factors |

|---|---|---|

| Piperidine Ring | Distorted Chair or Twist-Boat | Minimization of A(1,3) strain between the benzoyl group and the piperidine ring. niscair.res.in |

| Amide (N-CO) Bond | Planar, with restricted rotation | Partial double-bond character due to resonance. researchgate.net |

| 3-Hydroxy Group | Equatorial or Axial | Balance between intramolecular steric effects and the formation of stable intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Vibrational Frequency Analysis

A foundational step in any computational analysis is geometry optimization. Using a DFT method, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy three-dimensional structure of 1-Benzoylpiperidin-3-ol would be determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Following optimization, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as C=O stretching, O-H bending, or C-N stretching, which can be compared with experimental spectroscopic data for validation.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. An FMO analysis of this compound would map the distribution of these orbitals across the molecule, identifying the most probable sites for electrophilic and nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

The piperidine (B6355638) ring in this compound is not rigid and can adopt various conformations, primarily chair and boat forms. Molecular Dynamics (MD) simulations are a powerful technique used to explore these conformational possibilities over time. By simulating the motion of atoms based on classical mechanics, MD can map the potential energy surface and identify the most stable and accessible conformations of the molecule. This analysis would reveal the preferred orientation of the benzoyl and hydroxyl groups (axial vs. equatorial) and the dynamics of ring-flipping, providing a comprehensive understanding of the molecule's structural flexibility.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in investigating the mechanisms of chemical reactions. For this compound, these studies could elucidate the pathways of its synthesis or subsequent reactions. By calculating the energies of reactants, products, intermediates, and, crucially, transition states, a complete reaction energy profile can be constructed. This allows for the determination of activation energies, which are vital for understanding reaction rates and selectivity.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data is a powerful method for confirming the molecular structure and assigning specific signals to the correct atoms.

Chemical Reactivity and Mechanistic Studies of 1 Benzoylpiperidin 3 Ol Transformations

Reactions at the Piperidine (B6355638) Nitrogen (e.g., Acylation, Alkylation, Protonation)

The nitrogen atom in 1-benzoylpiperidin-3-ol is part of an amide linkage. This significantly influences its reactivity compared to a typical secondary amine. The lone pair of electrons on the nitrogen is delocalized into the adjacent benzoyl carbonyl group, which reduces its nucleophilicity and basicity.

Protonation: Protonation of the amide nitrogen is unfavorable. Instead, under strongly acidic conditions, protonation occurs on the more basic carbonyl oxygen.

Acylation and Alkylation: Direct N-acylation or N-alkylation is generally not feasible under standard conditions due to the decreased nucleophilicity of the amide nitrogen. These reactions typically require activation of the amide or transformation into a more reactive species.

N-Halogenation: A notable reaction at the piperidine nitrogen involves its transformation into an N-haloamine. For instance, N-chlorination can occur, leading to species like N-chloro-piperidines. Computational studies on related N-chloro-piperidine derivatives show that these intermediates can undergo subsequent base-induced rearrangement reactions, highlighting a pathway initiated at the nitrogen center.

The delocalization of the nitrogen lone pair makes the N-benzoyl group a stable protecting group, often requiring harsh conditions for its cleavage.

Reactivity of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary hydroxyl group at the C-3 position is a primary site for various functionalization reactions. Its reactivity is typical of a secondary alcohol, though it can be influenced by the steric bulk of the N-benzoyl group.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives. The reaction often requires coupling agents to facilitate the formation of the ester bond. For the structurally similar compound 1-benzyl-3-piperidinol, catalysts like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are employed to achieve high yields. evitachem.com Bismuth(III) triflate (Bi(OTf)3) has also been shown to be an effective catalyst for esterification reactions involving alcohols. rug.nl

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| DMAP | Dichloromethane | 25 | 4 | 92 |

| Triethylamine | Dichloromethane | 25 | 6 | 75 |

| None | Dichloromethane | 25 | 24 | <20 |

| Pyridine | Toluene | 80 | 8 | 65 |

Etherification: Ether formation can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. msu.edu

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-benzoylpiperidin-3-one, using a variety of oxidizing agents.

Activation for Substitution: The hydroxyl group is a poor leaving group (hydroxide ion) in nucleophilic substitution reactions. libretexts.org To enhance its reactivity, it can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). libretexts.org Reagents like 2,4,6-trichloro msu.eduwiley-vch.deresearchgate.nettriazine (TT) can be used for the direct conversion of alcohols to alkyl chlorides. nih.gov The Mitsunobu reaction provides another pathway to substitute the hydroxyl group, for example, in the formation of azides. nih.gov

Transformations Involving the Benzoyl Carbonyl (e.g., Reduction, Nucleophilic Addition)

The carbonyl group of the N-benzoyl moiety is an electrophilic center, though its reactivity is attenuated by the adjacent nitrogen atom.

Reduction: The amide carbonyl is resistant to reduction by mild reducing agents like sodium borohydride. However, it can be reduced by powerful hydride reagents such as lithium aluminum hydride (LiAlH₄). This reaction typically reduces the amide to an amine, which would transform this compound into 1-benzylpiperidin-3-ol.

Nucleophilic Addition: Nucleophilic addition to the amide carbonyl is less favorable than with ketones or aldehydes. The reaction generally requires highly reactive nucleophiles, such as organolithium or Grignard reagents. Even with these reagents, the reaction can be complex and may lead to cleavage of the C-N bond or other side reactions.

Ring Transformations and Rearrangement Reactions of the Piperidine Core

The piperidine ring is a saturated, six-membered heterocycle and is generally stable. Transformations typically require specific functionalization to activate the ring or harsh reaction conditions.

Rearrangements via N-Halo Intermediates: As mentioned, N-chlorination of the piperidine nitrogen can lead to intermediates that undergo further reactions. Quantum-chemical studies on N-chloro-piperidine models indicate that base-catalyzed dehydrochlorination can lead to the formation of cyclic imines, representing a significant rearrangement of the piperidine structure.

Ring Opening: Ring-opening reactions require the introduction of strain or reactive functional groups. For example, in the related compound 1-benzyl-3,4-epoxypiperidine, the strained epoxide ring is readily opened by nucleophiles. researchgate.net This demonstrates that modification of the piperidine core can facilitate subsequent ring transformations.

Piperidine-Catalyzed Rearrangements: While not a transformation of the this compound molecule itself, piperidine and its derivatives can act as basic catalysts in various organic reactions, including rearrangement reactions of other molecules. rsc.org

Catalytic Transformations (e.g., Metal-Catalyzed Cross-Coupling, Organocatalysis)

Modern catalytic methods can be applied to functionalize the aryl ring of the benzoyl group or potentially create new bonds at the piperidine core.

Metal-Catalyzed Cross-Coupling: The phenyl group of the benzoyl moiety can participate in metal-catalyzed cross-coupling reactions. While direct examples on this compound are not prominent, related transformations on benzyl (B1604629) and aryl systems are well-established.

Palladium-Catalysis: Palladium catalysts are widely used for C-C bond formation, such as in the coupling of aryl halides with organometallic reagents. nih.gov

Nickel-Catalysis: Nickel catalysts have been developed for the cross-coupling of C(sp³)–SMe bonds, demonstrating their utility in forming C-C bonds with sp³-hybridized carbons. rsc.org

Iron-Catalysis: Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative, for instance, in the coupling of benzyl halides with thiols and alcohols. chemrxiv.orgnih.gov

Organocatalysis: Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. While specific organocatalytic transformations involving this compound as a substrate are specialized, the principles of organocatalysis, such as in asymmetric Michael additions, are broadly applicable in synthetic chemistry for creating complex molecular architectures. nih.gov

1 Benzoylpiperidin 3 Ol As a Versatile Synthetic Building Block

Precursor for Complex Natural Product Synthesis

The piperidine (B6355638) ring is a core structural motif in a vast number of alkaloids and other biologically active natural products. While direct total synthesis examples starting explicitly from 1-benzoylpiperidin-3-ol are specific, the use of closely related N-protected 3-hydroxypiperidine (B146073) derivatives is a well-established strategy. derpharmachemica.combeilstein-journals.org These building blocks are crucial for creating stereochemically complex portions of larger molecules.

The synthesis of natural products is a significant area of research that drives the development of new synthetic methodologies. purdue.edu The strategic incorporation of building blocks like N-protected 3-hydroxypiperidines allows for the efficient assembly of intricate molecular frameworks. nih.govnih.govuni-mainz.de For instance, the enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine, a compound structurally analogous to the deprotected and re-protected form of this compound, highlights its importance as a key intermediate for anticancer drugs such as tyrosine kinase inhibitors. derpharmachemica.com The N-benzoyl group in this compound serves as a stable protecting group that can be removed under specific conditions in a synthetic route, revealing a secondary amine for further functionalization. The hydroxyl group at the 3-position can be used to introduce other functionalities or to control the stereochemistry of adjacent centers, which is critical in the total synthesis of complex natural products.

Intermediate in the Synthesis of Diverse Heterocyclic Systems

The reactivity of this compound allows it to serve as a precursor for a wide array of other heterocyclic structures. mdpi.com The functional handles—the hydroxyl group and the N-benzoyl moiety—can be manipulated to construct fused, spirocyclic, or linked heterocyclic systems.

Key transformations include:

Oxidation and Annulation: The secondary alcohol can be oxidized to the corresponding ketone, 1-benzoylpiperidin-3-one. This ketone is a versatile intermediate for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines through condensation reactions with appropriate binucleophiles.

Ring-Closing and Ring-Expansion Reactions: The piperidine ring itself can participate in various transformations. For example, derivatization of the hydroxyl group into a suitable leaving group could facilitate intramolecular cyclization reactions, leading to bicyclic alkaloids.

Multi-component Reactions: The compound can be a component in reactions that build complex heterocyclic molecules in a single step. For instance, three-component reactions can be devised to construct substituted anilines and other aromatic heterocycles. beilstein-journals.org

Research has demonstrated the synthesis of novel heterocyclic compounds, such as 1,3-oxazepine and diazepine (B8756704) derivatives, starting from precursors that can be conceptually linked to the reactivity of the benzoylpiperidine scaffold. researchgate.net The benzoylpiperidine core acts as a foundational structure upon which other rings can be built, expanding the accessible chemical space of novel heterocyclic entities.

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for generating large collections of structurally related compounds, known as chemical libraries, for high-throughput screening in drug discovery. ijpsr.com The concept relies on using a central core or "scaffold" to which various building blocks are systematically attached. ijpsr.comrsc.org The 1-benzoylpiperidine (B189436) framework is an ideal scaffold for this purpose. nih.gov

The utility of the 1-benzoylpiperidine scaffold lies in its multiple points for diversification:

The Benzoyl Group: The aromatic ring can be substituted with a wide range of functional groups using standard aromatic chemistry, introducing diversity around one part of the molecule.

The Piperidine Ring: The hydrogen atoms on the piperidine ring can be replaced with various substituents.

The Hydroxyl Group: The alcohol at the C-3 position can be converted into ethers, esters, or other functional groups, adding another layer of structural variety.

By systematically combining different building blocks at these positions, a large and diverse library of compounds can be rapidly synthesized. nih.gov This approach allows for the efficient exploration of the structure-activity relationship (SAR) for a given biological target. For example, a library of triazine-scaffolded ligands has been created to mimic amino acids, demonstrating how a core structure can be diversified. mdpi.com The benzoylpiperidine structure serves a similar purpose, providing a rigid and well-defined three-dimensional shape that can be decorated with functional groups to interact with biological targets. nih.gov

Derivatization Strategies for Chemical Space Exploration

Exploring chemical space requires a range of synthetic strategies to modify a core molecule in predictable ways. This compound offers several avenues for derivatization, enabling a thorough exploration of the chemical space around the benzoylpiperidine core. nih.gov

Key derivatization strategies include:

O-Functionalization: The hydroxyl group is a prime site for modification. It can undergo etherification with various alkyl or aryl halides, or esterification with acyl chlorides or carboxylic acids, to introduce a wide range of substituents.

C-H Functionalization: Modern synthetic methods allow for the selective functionalization of C-H bonds on the piperidine ring, enabling the introduction of substituents at positions that are not easily accessible through classical methods.

Modification of the Benzoyl Group: The amide bond can be cleaved to allow for N-acylation with different acyl groups. Alternatively, the aromatic ring of the benzoyl group can be functionalized via electrophilic aromatic substitution or cross-coupling reactions to introduce new substituents.

Stereoselective Reactions: The existing stereocenter at C-3 can direct the stereochemical outcome of reactions at adjacent positions, allowing for the synthesis of specific diastereomers.

The following table summarizes some of the key derivatization strategies for this compound, the types of reagents used, and the resulting chemical modifications.

| Reaction Site | Reaction Type | Typical Reagents | Resulting Modification |

|---|---|---|---|

| 3-Hydroxyl Group | Etherification | Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) with a base (e.g., NaH) | Forms O-alkyl or O-aryl ethers |

| 3-Hydroxyl Group | Esterification | Acyl chlorides or anhydrides (e.g., acetyl chloride) with a base (e.g., pyridine) | Forms esters |

| 3-Hydroxyl Group | Oxidation | PCC, Swern, or Dess-Martin oxidation | Converts alcohol to a ketone (1-Benzoylpiperidin-3-one) |

| Benzoyl Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating agents (HNO₃/H₂SO₄), halogenating agents (Br₂/FeBr₃) | Adds substituents (e.g., -NO₂, -Br) to the aromatic ring |

| Piperidine Nitrogen | Deprotection/Re-acylation | 1. Strong acid/base to cleave amide; 2. Different acyl chloride | Replaces the benzoyl group with another acyl group |

These strategies, individually or in combination, provide chemists with a robust toolkit to generate a multitude of analogs from a single, versatile starting material, thereby enabling a comprehensive exploration of chemical space for applications in medicinal chemistry and materials science.

Advanced Analytical Methodologies for Research Sample Purity and Quality Control

Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment

1-Benzoylpiperidin-3-ol contains a stereocenter at the C-3 position of the piperidine (B6355638) ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-Benzoylpiperidin-3-ol. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. eijppr.comnih.gov Consequently, regulatory agencies often mandate that chiral drugs be developed as single enantiomers, necessitating analytical methods to confirm enantiomeric purity. eijppr.comuff.br High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the gold standard for separating and quantifying enantiomers. nih.govunife.it

The direct approach, where the racemic mixture is passed through a column containing a CSP, is the most common method for chiral separation. nih.govchiralpedia.comchromatographyonline.com The separation relies on the formation of transient, diastereomeric complexes between the individual enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies of interaction, leading to different retention times and thus, separation. eijppr.com

For compounds like this compound, which contains a hydroxyl group and a tertiary amine within a heterocyclic structure, several types of CSPs are particularly effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly versatile and widely used. nih.govdrexel.edu These phases can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering broad applicability. chromatographyonline.com Cyclodextrin-based CSPs are also effective, particularly for molecules that can fit into their chiral cavities. csfarmacie.cznih.gov

The selection of the mobile phase is crucial for achieving optimal resolution. In normal-phase mode, mixtures of alkanes (like n-hexane) with alcohols (like isopropanol (B130326) or ethanol) are commonly used. chromatographyonline.com For basic compounds such as piperidine derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is often necessary to improve peak shape and prevent tailing. In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers are employed. csfarmacie.cz

Interactive Table: Illustrative Chiral HPLC Method for this compound

| Parameter | Condition | Rationale |

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA) | Polysaccharide-based CSPs show broad enantioselectivity for a wide range of chiral compounds, including those with hydroxyl and amide functionalities. |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions provide a good balance between resolution and analysis time. |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (B46881) (80:20:0.1, v/v/v) | A common normal-phase eluent system. Isopropanol acts as the polar modifier, while diethylamine is a basic additive to ensure good peak shape for the amine-containing analyte. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Temperature | 25 °C | Controlled temperature ensures reproducible retention times and selectivity. |

| Detection | UV at 230 nm | The benzoyl group provides a strong chromophore for sensitive UV detection. |

| Injection Volume | 10 µL | A standard volume for analytical HPLC. |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Impurity Profiling

Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in a substance—is a mandatory step in pharmaceutical manufacturing to ensure the safety and efficacy of the final product. biomedres.us Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools for this purpose. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for identifying and quantifying trace-level impurities. biomedres.usdoaj.orgnih.gov

For this compound, impurities can originate from several sources:

Starting Materials: Unreacted 3-hydroxypiperidine (B146073) or reagents from its synthesis, and benzoyl chloride.

Intermediates: Incomplete reaction products or intermediates from multi-step syntheses.

By-products: Products from side reactions, such as the N-debenzylation to form 3-hydroxypiperidine, or O-benzoylation at the hydroxyl group. google.com

Degradation Products: Compounds formed during storage or handling.

LC-MS is highly suitable for analyzing polar, non-volatile, or thermally labile impurities that are common in pharmaceutical synthesis. doaj.org The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer. Mass spectrometry provides crucial information on the molecular weight of each impurity. Tandem mass spectrometry (MS/MS) can further fragment the impurity ions to generate a fragmentation pattern, which acts as a structural fingerprint to aid in identification. lcms.cz

GC-MS is better suited for volatile and thermally stable impurities. While this compound itself may have limited volatility, GC-MS can be effective for detecting volatile starting materials or low-molecular-weight by-products.

Interactive Table: Potential Impurities in this compound and Analytical Methods

| Potential Impurity | Chemical Name | Potential Origin | Recommended Technique |

| Impurity A | 3-Hydroxypiperidine | Unreacted starting material | LC-MS, GC-MS (after derivatization) |

| Impurity B | Benzoyl chloride / Benzoic acid | Unreacted starting material / hydrolysis product | GC-MS / LC-MS |

| Impurity C | 1-Benzoylpiperidine (B189436) | By-product from starting material lacking the 3-hydroxy group | LC-MS, GC-MS |

| Impurity D | 1-Benzoyl-3-(benzoyloxy)piperidine | By-product (O-benzoylation) | LC-MS |

| Impurity E | Piperidine | Degradation/by-product | LC-MS nih.gov |

Q & A

Q. What are the recommended methods for synthesizing 1-benzoylpiperidin-3-ol, and how can reaction efficiency be optimized?

Synthesis typically involves nucleophilic substitution or reductive amination. For example, sodium borohydride reduction of 1-benzylpiperidin-3-one yields piperidin-3-ol derivatives, which can be benzoylated using benzoyl chloride in the presence of a base like triethylamine . Optimization requires monitoring reaction conditions (temperature, solvent polarity, and stoichiometry). Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediate purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combined spectroscopic methods are essential:

- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and substitution patterns (e.g., hydroxyl and benzoyl group positions) .

- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguous stereochemical outcomes, particularly for chiral centers .

Purity is validated via HPLC with UV detection (≥95% area normalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of vapors.

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods can resolve enantiomeric discrepancies?

The hydroxyl group’s spatial orientation affects receptor binding. For example, fluorinated analogs show enhanced selectivity due to electronic effects . Chiral resolution techniques include:

Q. How can researchers address contradictory data in toxicity profiles of piperidin-3-ol derivatives?

Conflicting toxicity reports (e.g., acute vs. uncharacterized toxicity) arise from variability in experimental models or impurities. Mitigation strategies:

Q. What strategies are effective for improving the hydrolytic stability of this compound in aqueous formulations?

- pH Control : Maintain neutral to slightly acidic conditions to minimize ester hydrolysis.

- Lyophilization : Stabilize the compound as a lyophilized powder.

- Protective Groups : Introduce tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl moiety during storage .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

Q. What experimental designs are recommended for studying metabolic pathways of this compound in vivo?

- Isotopic Labeling : Use C-labeled compounds to track metabolic products via scintillation counting.

- Microsomal Assays : Incubate with liver microsomes to identify phase I metabolites (oxidation, hydrolysis) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.